

Spectral Data of Tetrahydropyrrolopyrazole Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Cat. No.:	B1313603

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An in-depth analysis of ^1H and ^{13}C NMR spectral data for substituted tetrahydropyrrolopyrazole derivatives, providing a crucial resource for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes structural and procedural information.

The tetrahydropyrrolopyrazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including as inhibitors of kinases such as Aurora-A and CDK2. The precise characterization of these molecules is paramount for structure-activity relationship (SAR) studies and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. This technical guide provides a compilation of ^1H and ^{13}C NMR spectral data for a series of tetrahydropyrrolopyrazole derivatives, alongside relevant experimental protocols to aid in their synthesis and characterization.

Core Structure and Numbering

The fundamental structure of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is depicted below, with the standard numbering system used for the assignment of NMR signals. The substituents on this core significantly influence the chemical shifts of the protons and carbons, providing valuable insights into the molecular structure.

Caption: General structure and numbering of the 1,4,5,6-tetrahydropyrrolopyrazole core.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives. These compounds, while not fully saturated, provide a foundational understanding of the chemical shifts within the pyrrolopyrazole bicyclic system. The data is presented to facilitate comparison between different substitution patterns.

Table 1: ¹H NMR Spectral Data of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones in CDCl₃[1]

Compound	Ar	R	δ (ppm)	Multiplicity	J (Hz)	Assignment
15	p-tolyl	CH ₃	7.44	d	8.3	Ar-H
7.34	d	8.3		Ar-H		
3.15	s	N-CH ₃				
2.45	s	Ar-CH ₃				
17	4-nitrophenyl	CH ₃	8.46	d	8.7	Ar-H
7.90	d	8.7		Ar-H		
3.20	s	N-CH ₃				

Table 2: ¹³C NMR Spectral Data of a Substituted Pyrrolo[3,4-c]pyrazole Derivative in CDCl₃[1]

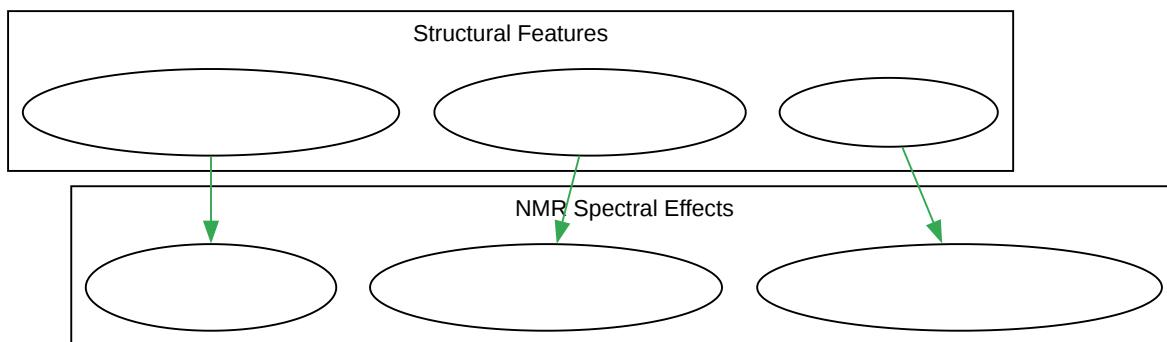
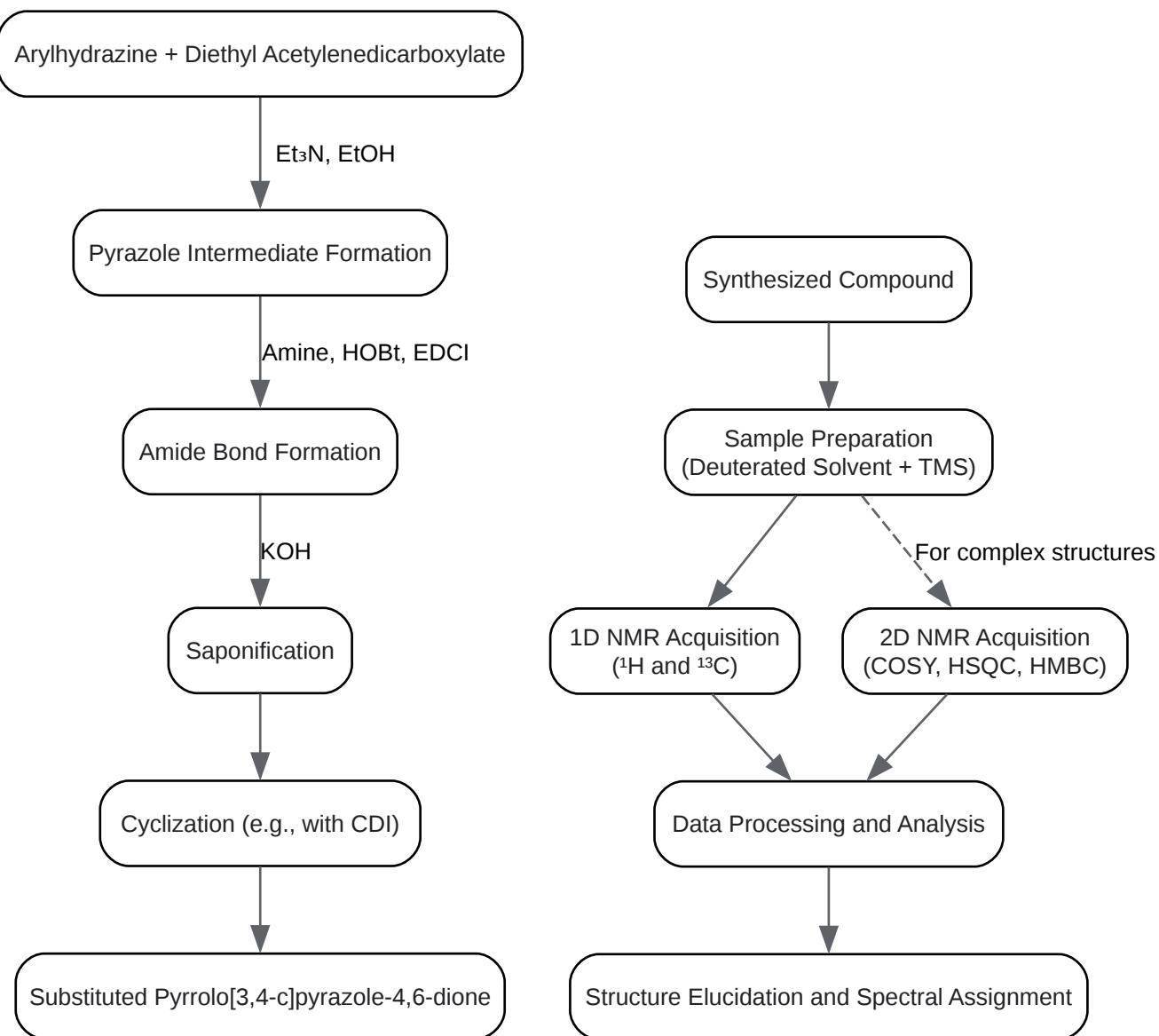
Compound Feature	δ (ppm)	Assignment
CO	163.8, 160.9	Carbonyls
Cq	140.2, 139.9, 134.6, 133.6, 116.3	Quaternary Carbons
CH (Aromatic)	129.8 (2C), 125.9 (2C)	Aromatic CH
CH ₂	62.6	Ethyl CH ₂
NCH ₃	26.2	N-Methyl
CH ₃ (Aromatic)	21.3	Aryl Methyl
CH ₃ (Ethyl)	14.2	Ethyl CH ₃

Experimental Protocols

The synthesis and characterization of tetrahydropyrrolopyrazole derivatives involve multi-step procedures. A generalized workflow for the synthesis and subsequent NMR analysis is outlined below.

General Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones

The synthesis of the pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione core is typically achieved through a series of reactions starting from arylhydrazines and diethyl acetylenedicarboxylate.^[1] The key steps involve the formation of a pyrazole intermediate, followed by functional group manipulations and subsequent cyclization to form the fused pyrrolidinedione ring.



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References

- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
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